molecular formula C20H16ClN3O3S B4985445 N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide

Cat. No.: B4985445
M. Wt: 413.9 g/mol
InChI Key: IDQPQUMXLZZRQT-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a carbamothioyl group. It has been studied for its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Formation of the carbamothioyl group: This can be done by reacting the intermediate with thiourea or similar reagents under controlled conditions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamidophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on cellular processes and potential as a drug candidate.

    Industrial Applications: Use in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-12(25)22-15-6-8-16(9-7-15)23-20(28)24-19(26)18-11-10-17(27-18)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,25)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPQUMXLZZRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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